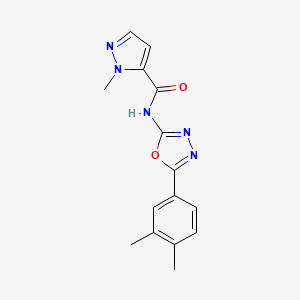

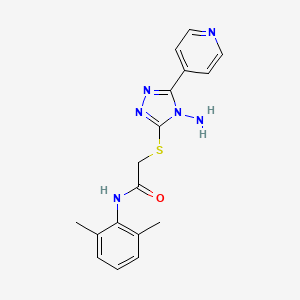

![molecular formula C22H22N4O5S B2503981 4-(5-((苯并[d][1,3]二氧杂环-5-基甲基)氨基)-4-氰基恶唑-2-基)-N,N-二乙基苯磺酰胺 CAS No. 941243-45-4](/img/structure/B2503981.png)

4-(5-((苯并[d][1,3]二氧杂环-5-基甲基)氨基)-4-氰基恶唑-2-基)-N,N-二乙基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide" is a chemically complex molecule that appears to be related to the family of benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities, including inhibition of carbonic anhydrases, potential anticonvulsant properties, and anti-inflammatory effects . The specific structure of the compound suggests it may have unique interactions with biological targets due to its benzo[d][1,3]dioxol-5-ylmethyl and cyanooxazol-2-yl groups.

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives often involves the N-alkylation of aminobenzenesulfonamides with alcohols, as seen in the direct synthesis of amino-(N-alkyl)benzenesulfonamides . This method could potentially be adapted for the synthesis of the compound , considering the presence of the amino and sulfonamide groups in its structure. The synthesis of similar compounds has been achieved starting from substituted benzaldehydes or other aromatic precursors, followed by reactions with sulfonyl chlorides or other reagents to introduce the sulfonamide group .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be quite complex, with various substituents affecting their conformation and interactions. For instance, the crystal structure of a related compound showed intermolecular interactions and specific orientations between benzene rings, which could be relevant for the binding and activity of the compound . The presence of a benzo[d][1,3]dioxol-5-ylmethyl group in the compound of interest could similarly influence its molecular conformation and interactions with biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, including interactions with enzymes such as carbonic anhydrases. These interactions are often modulated by the substituents on the benzene ring, which can enhance or reduce the inhibitory activity of the compounds . The cyanooxazol-2-yl group in the compound of interest may also play a role in its reactivity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. Substituents like the benzo[d][1,3]dioxol-5-ylmethyl and cyanooxazol-2-yl groups can affect the compound's solubility, stability, and overall reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine its bioavailability and interaction with biological systems .

科学研究应用

光动力治疗应用

Pişkin、Canpolat 和 Öztürk (2020) 的一项研究重点关注了酞菁锌衍生物的合成和表征,其中包括苯磺酰胺衍生物基团。这些化合物展示了在癌症治疗中光动力治疗应用的前景,这主要是由于它们的高单线态氧量子产率和合适的光降解量子产率,这对于光动力治疗中的 II 型机制至关重要 (Pişkin、Canpolat 和 Öztürk,2020)。

抗炎应用

桥本等人 (2002) 合成并评估了一系列 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物抑制 COX-2 酶的能力。在这些化合物中引入氟原子显着提高了它们对 COX-2 的选择性,而不是对 COX-1 的选择性,使它们成为治疗类风湿性关节炎和骨关节炎等炎症性疾病的潜在候选药物 (桥本等人,2002)。

抗菌和抗真菌活性

Abbasi 等人 (2020) 对 N-烷基/芳基烷基-N-(2,3-二氢-1,4-苯并二氧杂环-6-基)-4-硝基苯磺酰胺进行了研究,探索了它们在抑制细菌生物膜和评估其细胞毒性方面的特性。这些化合物对大肠杆菌和枯草芽孢杆菌等细菌菌株的生物膜表现出合适的抑制作用,同时细胞毒性较低 (Abbasi 等人,2020)。

抗肿瘤活性

Sławiński 和 Brzozowski (2006) 合成了一系列 2-苄基硫代-4-氯苯磺酰胺衍生物,并评估了它们的体外抗肿瘤活性。一种化合物尤其对非小细胞肺癌和黑色素瘤细胞系表现出显着的活性和选择性,使其成为癌症治疗的潜在候选药物 (Sławiński 和 Brzozowski,2006)。

脂氧合酶抑制

Abbasi 等人 (2017) 合成了带有 1,4-苯并二氧杂环的磺酰胺,以评估它们作为炎症疾病治疗剂的潜力。这些化合物对脂氧合酶酶表现出良好的抑制活性,表明它们在治疗炎症性疾病方面很有用 (Abbasi 等人,2017)。

作用机制

Target of Action

The compound’s primary targets are microtubules and their component protein, tubulin . Microtubules are a leading target for anticancer agents . They play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction results in mitotic blockade and cell apoptosis .

Biochemical Pathways

The compound affects the cell cycle pathway . By interacting with tubulin and disrupting microtubule assembly, it causes cell cycle arrest at the S phase . This disruption of the cell cycle pathway leads to the induction of apoptosis in cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells and potentially to their death .

属性

IUPAC Name |

4-[5-(1,3-benzodioxol-5-ylmethylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O5S/c1-3-26(4-2)32(27,28)17-8-6-16(7-9-17)21-25-18(12-23)22(31-21)24-13-15-5-10-19-20(11-15)30-14-29-19/h5-11,24H,3-4,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFZWVBDAQYWRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

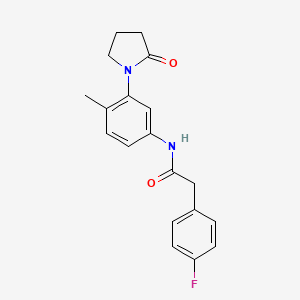

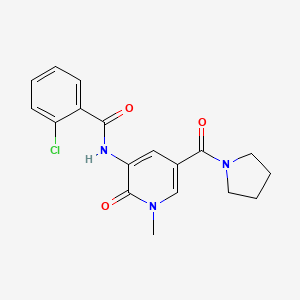

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2503899.png)

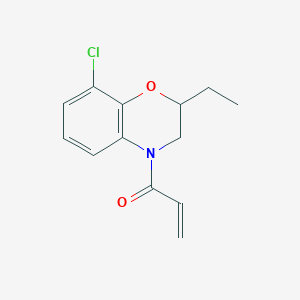

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

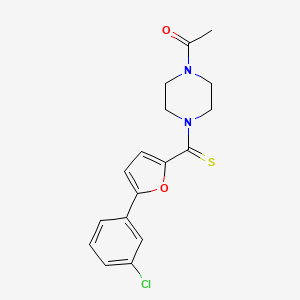

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![6-Bromo-3-[4-(4-methoxy-phenyl)-thiazol-2-yl]-chromen-2-one](/img/structure/B2503916.png)